molecular formula C15H21NSi2 B7884686 2,6-Bis[(trimethylsilyl)ethynyl]pyridine CAS No. 75867-44-6

2,6-Bis[(trimethylsilyl)ethynyl]pyridine

Cat. No.: B7884686
CAS No.: 75867-44-6
M. Wt: 271.50 g/mol
InChI Key: BDEJHGOEZWCOMN-UHFFFAOYSA-N
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Description

2,6-Bis[(trimethylsilyl)ethynyl]pyridine is a chemical compound characterized by the presence of two trimethylsilyl-ethynyl groups attached to a pyridine ring at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(trimethylsilyl)ethynyl]pyridine typically involves the reaction of 2,6-dibromopyridine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

    Starting Materials: 2,6-dibromopyridine and trimethylsilylacetylene.

    Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).

    Base: A strong base, such as potassium carbonate or cesium carbonate.

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(trimethylsilyl)ethynyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrogenated pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Role as a Building Block
2,6-Bis[(trimethylsilyl)ethynyl]pyridine serves as an essential building block in organic synthesis. Its structure allows for the efficient construction of complex molecules. The trimethylsilyl group enhances stability and reactivity, facilitating various coupling reactions such as Sonogashira and cross-coupling reactions.

Reaction TypeDescriptionReference
Sonogashira ReactionCoupling of aryl halides with alkynes to form substituted alkynes.
Cross-CouplingFormation of carbon-carbon bonds through palladium-catalyzed reactions.

Pharmaceutical Development

Synthesis of Therapeutic Compounds
The compound is utilized in the synthesis of new pharmaceuticals, particularly in developing compounds with potential therapeutic effects. For instance, derivatives of this compound have been explored for their activity against viral infections, such as hepatitis C.

Case Study: Hepatitis C Inhibitors
In a study involving the synthesis of potential hepatitis C NS5A inhibitors, this compound was used as a precursor for constructing complex molecular frameworks that exhibit antiviral properties .

Material Science

Development of Advanced Materials
This compound plays a crucial role in developing advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the modification of material characteristics, leading to innovations in electronics and coatings.

Application AreaMaterial TypeBenefit
ElectronicsConductive PolymersEnhanced electrical conductivity
CoatingsProtective CoatingsImproved durability and resistance

Analytical Chemistry

Reagent in Analytical Methods
this compound is employed as a reagent in analytical chemistry for the detection and quantification of various substances. It improves the accuracy of analytical methods through derivatization techniques.

Analytical TechniqueApplicationReference
GC/MSAnalysis of steroids and fatty acids
HPLCQuantification of pharmaceuticals

Research in Catalysis

Catalytic Processes
The compound is significant in catalytic processes, facilitating reactions that are essential in both academic and industrial research. Its ability to stabilize reactive intermediates makes it valuable in developing sustainable practices.

Case Study: Rhodium-Catalyzed Reactions
Research has shown that rhodium-catalyzed trans-bis-silylation reactions involving derivatives of this compound lead to the formation of pyridine-fused silole structures, showcasing its utility in catalysis .

Mechanism of Action

The mechanism of action of 2,6-Bis[(trimethylsilyl)ethynyl]pyridine involves its interaction with molecular targets through its ethynyl and pyridine functional groups. These interactions can influence various molecular pathways, depending on the specific application. For example, as a ligand in catalysis, it coordinates with metal centers, altering their electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(phenylethynyl)pyridine: Similar structure but with phenyl groups instead of trimethylsilyl groups.

    2,6-Bis(ethynyl)pyridine: Lacks the trimethylsilyl groups, leading to different reactivity and properties.

    2,6-Bis(trimethylsilyl)pyridine: Contains trimethylsilyl groups directly attached to the pyridine ring without the ethynyl linkage.

Uniqueness

2,6-Bis[(trimethylsilyl)ethynyl]pyridine is unique due to the presence of both trimethylsilyl and ethynyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in organic synthesis, materials science, and catalysis.

Biological Activity

Introduction

2,6-Bis[(trimethylsilyl)ethynyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

This compound is a pyridine derivative featuring two trimethylsilyl-ethynyl groups at the 2 and 6 positions. The presence of trimethylsilyl groups enhances the stability and solubility of the compound, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC14_{14}H18_{18}N
Molecular Weight214.30 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound has been linked to its ability to interact with nuclear receptors, particularly the constitutive androstane receptor (CAR). CAR plays a significant role in regulating drug metabolism and liver function. Studies indicate that compounds activating CAR can influence various metabolic processes and may have therapeutic implications for liver diseases .

Case Studies

  • CAR Activation : In recent studies, derivatives of pyridine, including those similar to this compound, were shown to activate CAR effectively at nanomolar concentrations. This activation was compared to known agonists like CITCO, demonstrating similar or enhanced potency .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in COS-1 cells. It was noted that while some derivatives exhibited low cytotoxicity, others showed significant cellular viability impacts. This suggests a need for careful evaluation in therapeutic contexts .
  • Synthesis and Evaluation : Various synthetic routes have been explored for creating derivatives of this compound. These studies often focus on modifying the ethynyl groups to enhance biological activity while maintaining favorable pharmacokinetic properties .

Table 2: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
CAR ActivationPotent activation at nanomolar concentrations
Cytotoxicity in COS-1 CellsVariability in cellular viability
Synthesis PathwaysMultiple synthetic routes explored

Properties

IUPAC Name

trimethyl-[2-[6-(2-trimethylsilylethynyl)pyridin-2-yl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NSi2/c1-17(2,3)12-10-14-8-7-9-15(16-14)11-13-18(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEJHGOEZWCOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=CC=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503250
Record name 2,6-Bis[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-44-6
Record name 2,6-Bis[(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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